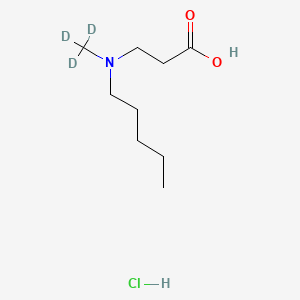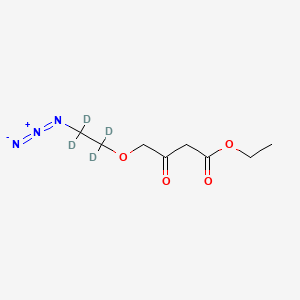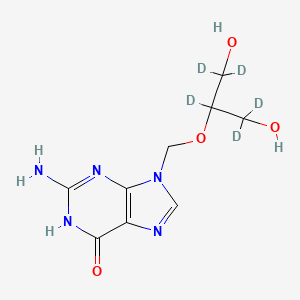
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is a labeled intermediate compound primarily used in the preparation of biphosphonate drugs. These drugs are commonly used in the prevention and treatment of osteoporosis . The compound has the molecular formula C9H17ClD3NO2 and a molecular weight of 212.73 .
Vorbereitungsmethoden
The synthesis of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride involves a Michael addition reaction between n-amylamine and acrylate to form 3-(N-pentylamino)propionate. This intermediate then reacts with formic acid and formaldehyde to yield the final product . The process is characterized by the use of easily available and inexpensive starting materials, high yield, simple operation, and high product purity, making it suitable for large-scale industrial production .
Analyse Chemischer Reaktionen
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions:
Michael Addition: As mentioned in the preparation methods, the initial step involves a Michael addition reaction.
Wissenschaftliche Forschungsanwendungen
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a labeled intermediate in the synthesis of biphosphonate drugs, which are used to prevent and treat osteoporosis . The compound’s labeled form allows researchers to track and study the metabolic pathways and mechanisms of action of these drugs in biological systems .
Wirkmechanismus
The mechanism of action of 3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is primarily related to its role as an intermediate in the synthesis of biphosphonate drugs. These drugs work by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density and reducing the risk of fractures . The molecular targets and pathways involved include the inhibition of farnesyl pyrophosphate synthase, an enzyme critical for osteoclast function .
Vergleich Mit ähnlichen Verbindungen
3-(N-Methyl-N-pentyl-amino)propionic Acid-d3 Hydrochloride is unique due to its labeled form, which allows for detailed tracking and study in research applications. Similar compounds include:
3-(N-Methyl-N-pentyl-amino)propionic Acid Hydrochloride: The non-labeled version of the compound, used in similar applications but without the tracking capabilities.
Ibandronate Monosodium: Another biphosphonate drug used in the treatment of osteoporosis.
Eigenschaften
IUPAC Name |
3-[pentyl(trideuteriomethyl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWXRULMHQZBEX-MUTAZJQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCC)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724512 |
Source


|
| Record name | N-(~2~H_3_)Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-11-7 |
Source


|
| Record name | N-(~2~H_3_)Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)

